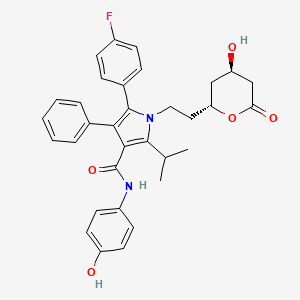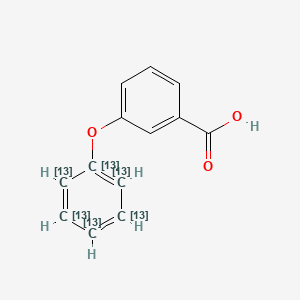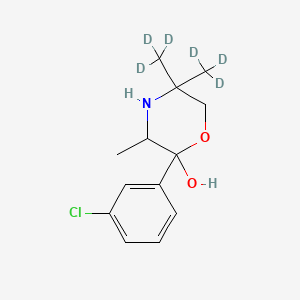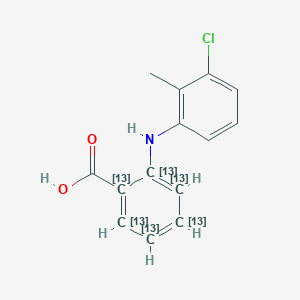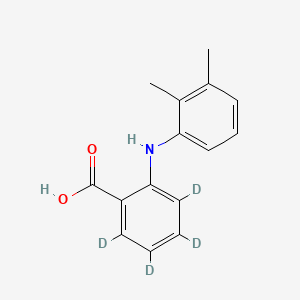
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is an isotope labelled compound . It is an impurity of histamine . The molecular formula is C6H5N2O2D3 and the molecular weight is 143.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring with a methyl group at the 1-position and an acetic acid group at the 4-position . The presence of deuterium (D) indicates that it is an isotopically labelled compound .Physical and Chemical Properties Analysis
This compound is a solid compound . .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Ethylation of imidazole-4-acetate methyl ester produces 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester, which can be used to synthesize compounds with CuCl2, showing potential in electrochemical applications (Banerjee et al., 2013).
- A pair of derivatization reagents including a variant of 1-methyl-1H-imidazole were developed for labeling aldehydes, useful in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Sun et al., 2014).
Catalysis and Green Chemistry
- Imidazol-1-yl-acetic acid serves as a green, efficient organocatalyst for solvent-free synthesis of 1,8-dioxooctahydroxanthenes, highlighting its role in promoting sustainable chemical processes (Nazari et al., 2014).
- 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, a related compound, acts as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, emphasizing its utility in green chemistry (Davoodnia et al., 2010).
Biochemical Applications
- Synthesis of a histamine metabolite, 1-methyl-4-(β-aminoethyl)-imidazole, illustrates the biochemical significance of imidazole derivatives in understanding metabolic pathways (Rothschild & Schayer, 1958).
- Novel amino acid-based imidazolium zwitterions, similar in structure to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid, were studied as green corrosion inhibitors, showing the interdisciplinary applications of these compounds (Srivastava et al., 2017).
Analytical and Material Science
- The use of this compound derivatives in the synthesis of fluorescent compounds for selective determination of Co2+ ions demonstrates their potential in analytical chemistry (Li Rui-j, 2013).
- Synthesis of various imidazole derivatives, including those structurally similar to this compound, shows their relevance in the development of new materials with potential applications in fields like optoelectronics and sensor technologies (Ahmad et al., 2018).
Wirkmechanismus
While the specific mechanism of action for 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is not mentioned, it is noted that it is an impurity of histamine . Histamine plays a role in local immune responses and acts as a neurotransmitter. Inhibitors of histamine have been shown to be clinically relevant in the diagnosis of carcinoid syndrome .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid involves the reaction of 1-Methyl-d3-1H-Imidazole with Bromoacetic Acid, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "1-Methyl-d3-1H-Imidazole", "Bromoacetic Acid", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1-Methyl-d3-1H-Imidazole in methanol.", "Step 2: Add Bromoacetic Acid to the solution and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 4: Heat the reaction mixture at 60-70°C for 2-3 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to yield 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid." ] } | |
CAS-Nummer |
122380-33-0 |
Molekularformel |
C6H5N2O2D3 |
Molekulargewicht |
143.16 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
2625-49-2 (unlabelled) |
Tag |
Imidazol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



